Methyl-3,3-Dimethoxycyclobutan-1-carboxylat

Übersicht

Beschreibung

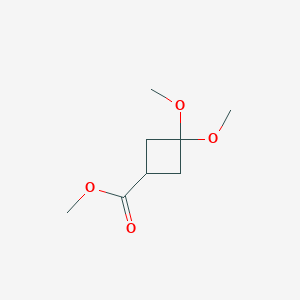

Methyl 3,3-dimethoxycyclobutane-1-carboxylate is a useful research compound. Its molecular formula is C8H14O4 and its molecular weight is 174.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality Methyl 3,3-dimethoxycyclobutane-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3,3-dimethoxycyclobutane-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Ich habe eine Suche durchgeführt und einige Informationen über die Anwendungen von Cyclobutan-Derivaten gefunden, die mit Methyl-3,3-Dimethoxycyclobutan-1-carboxylat in Verbindung gebracht werden können. Hier ist eine umfassende Analyse, die sich auf sechs einzigartige Anwendungen konzentriert:

Arzneimittelforschung und -entwicklung

Cyclobutan-Derivate sind in verschiedenen Medikamenten und Medikamentenprototypen weit verbreitet, da sie aufgrund ihrer besonderen Strukturen und breiten Bioaktivitäten, einschließlich antibakterieller, antiviraler und immunsuppressiver Eigenschaften, vorhanden sind . This compound könnte möglicherweise zur Synthese neuer pharmazeutischer Verbindungen mit ähnlichen Aktivitäten verwendet werden.

Materialwissenschaften

In der Materialwissenschaft werden Cyclobutan-Derivate zur Herstellung von spannungsresponsiven Polymeren verwendet . Die einzigartigen Eigenschaften von this compound könnten für die Entwicklung neuer Materialien mit spezifischen Spannungsreaktionen genutzt werden.

Supramolekulare Chemie

Cyclobutan-Derivate spielen eine Rolle in der supramolekularen Chemie, die sich mit dem Studium komplexer Moleküle befasst, die durch nicht-kovalente Bindungen gebildet werden . This compound könnte Anwendungen bei der Bildung neuartiger supramolekularer Strukturen finden.

Organische Synthese

Die Struktur der Verbindung könnte in der organischen Synthese verwendet werden, insbesondere bei Reaktionen, die eine regioselektive und stereoselektive Synthese von viergliedrigen Ringcarbocyclen erfordern .

Photochemische Synthese

Cyclobutane können durch [2+2]-Alken-Cycloaddition über photochemische Methoden synthetisiert werden . This compound könnte an solchen photochemischen Syntheseprozessen beteiligt sein, um komplexe organische Moleküle zu erzeugen.

Synthese von Naturprodukten

Angesichts des Vorhandenseins von Cyclobutaneinheiten in Naturprodukten könnte diese Verbindung bei der chemischen Synthese von Analogen oder Derivaten von Naturprodukten verwendet werden .

Biologische Aktivität

Methyl 3,3-dimethoxycyclobutane-1-carboxylate (MDC) is a cyclic compound with the molecular formula C8H14O4 and a molecular weight of approximately 174.19 g/mol. Its structure features a cyclobutane ring substituted with two methoxy groups and a carboxylate ester functional group. This unique configuration positions MDC as a potentially valuable building block in organic synthesis, particularly for developing compounds with specific biological activities.

MDC is synthesized through various methods that leverage its structural features to facilitate further chemical transformations. The compound's ability to act as a synthetic intermediate makes it a focus of interest in medicinal chemistry and organic synthesis.

Synthetic Routes

Several synthetic pathways can be employed to produce MDC, including:

- Direct Methoxylation : Involves the introduction of methoxy groups onto the cyclobutane framework.

- Carboxylation Reactions : These reactions allow for the incorporation of the carboxylate functional group, enhancing the compound's reactivity.

Biological Activity

While specific biological activities of MDC have not been extensively documented, its structural characteristics suggest potential applications in various biological contexts. The following sections summarize relevant findings regarding its biological activity and potential therapeutic applications.

Currently, there is no well-defined mechanism of action reported for MDC in biological systems. However, its structural similarity to other biologically active compounds suggests that it may interact with specific biological targets.

Case Studies and Research Findings

- Fragment-Based Drug Discovery (FBDD) : MDC's cyclobutane structure has been investigated in FBDD approaches, which aim to identify small molecules that can modulate protein interactions. The three-dimensional nature of cyclobutane derivatives like MDC may enhance binding affinities to target proteins involved in critical biological processes, including cancer pathways .

- Potential Anticancer Activity : Research has indicated that compounds similar to MDC can exhibit anti-proliferative effects against various cancer cell lines. For instance, studies on related cyclobutane derivatives have shown promise in inhibiting cancer cell growth by targeting specific signaling pathways associated with tumor progression .

- Therapeutic Applications : There are indications that MDC and its derivatives could be explored for therapeutic uses in treating conditions such as diabetes and other metabolic disorders due to their potential interactions with metabolic pathways .

Comparative Analysis

To better understand the significance of MDC in biological contexts, it is useful to compare it with structurally related compounds:

| Compound Name | Molecular Formula | Key Features | Potential Activity |

|---|---|---|---|

| Methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate | C8H14O2 | Contains a double bond; less sterically hindered | Possible anti-cancer properties |

| Methyl cyclobutane-1-carboxylate | C7H12O2 | Lacks methoxy groups; simpler structure | Limited documented activity |

| Methyl 2-methoxycyclopentane-1-carboxylate | C8H14O3 | Different ring size; varying reactivity | Potential metabolic effects |

The dual methoxy substitution on the cyclobutane ring of MDC is hypothesized to influence its reactivity and biological activity compared to these similar compounds.

Eigenschaften

IUPAC Name |

methyl 3,3-dimethoxycyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-10-7(9)6-4-8(5-6,11-2)12-3/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHNARWNKXNPXOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(C1)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00440664 | |

| Record name | Methyl 3,3-dimethoxycyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98231-07-3 | |

| Record name | Methyl 3,3-dimethoxycyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3,3-dimethoxycyclobutane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.